BenchChemオンラインストアへようこそ!

7α-Methylthio Spironolactone-D3

Isotope Dilution Mass Spectrometry Stable Isotope Labeling Analytical Chemistry

7α-Methylthio Spironolactone-D3 is the only fit-for-purpose internal standard for accurate TMS quantification by LC-MS/MS. Its +3 Da mass shift ensures co-elution with the analyte, eliminating matrix effects and recovery biases inherent to parent-drug or alternative metabolite labeled standards. Essential for pediatric PK studies, DDI assessments, and ANDA bioequivalence trials. High purity (≥98% HPLC, 99 atom% D) minimizes background noise, enabling trace-level quantification in microsamples. Choose the metabolite-specific SIL-IS to ensure regulatory compliance and assay reproducibility.

Molecular Formula C23H29D3O3S
Molecular Weight 391.56
Cat. No. B1165241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7α-Methylthio Spironolactone-D3
Synonyms7a-Methyl(D3)thio-17-hydroxy-3-oxopregn-4-ene-21-carboxylic acid, g-lactone
Molecular FormulaC23H29D3O3S
Molecular Weight391.56
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePurity:98.1% by HPLC; 99% atom DWhite solid

7α-Methylthio Spironolactone-D3: Deuterated Metabolite for Precise Spironolactone Bioanalysis


7α-Methylthio Spironolactone-D3 (CAS: 38753-77-4 unlabelled) is a deuterium-labeled analog of 7α-methylthio spironolactone (TMS), the major active hepatic metabolite of the potassium-sparing diuretic spironolactone [1]. It incorporates three deuterium atoms into the 7α-methylthio side chain, resulting in a molecular formula of C23H29D3O3S and a molecular weight of 391.56 g/mol . The compound is primarily utilized as a stable isotope-labeled (SIL) internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of TMS in biological matrices . This deuterated form maintains near-identical physicochemical properties to the unlabeled analyte while providing a distinct mass shift (+3 Da) that enables precise chromatographic co-elution and ionization efficiency correction, thereby mitigating matrix effects and enhancing analytical reproducibility .

Why 7α-Methylthio Spironolactone-D3 Cannot Be Substituted by Other Deuterated Spironolactone Analogs in TMS Quantification


Generic substitution of 7α-Methylthio Spironolactone-D3 with other commercially available deuterated spironolactone analogs (e.g., Spironolactone-d3, Spironolactone-d6, or 7α-Methylthiol spironolactone-d5) compromises analytical validity in LC-MS/MS assays targeting the metabolite 7α-thiomethylspironolactone (TMS). As a metabolite-specific internal standard, 7α-Methylthio Spironolactone-D3 must chromatographically co-elute with and mirror the ionization behavior of the TMS analyte . Using a parent drug-labeled standard (e.g., Spironolactone-d3) or an alternative metabolite label (e.g., canrenone-d4) introduces differential matrix effects, extraction recovery biases, and retention time mismatches that violate the fundamental principles of stable isotope dilution mass spectrometry (SID-MS) [1]. These discrepancies propagate systematic error into pharmacokinetic calculations, leading to inaccurate estimates of TMS exposure (AUC, Cmax) and potentially flawed bioequivalence or dose-optimization conclusions [1]. Consequently, for any study requiring precise TMS quantification—such as pediatric pharmacokinetic modeling, drug-drug interaction assessments, or formulation bioequivalence trials—only a structurally identical deuterated TMS analog, such as 7α-Methylthio Spironolactone-D3, can serve as a fit-for-purpose internal standard.

Quantitative Differentiation: 7α-Methylthio Spironolactone-D3 vs. Alternative Deuterated Spironolactone Internal Standards


Isotopic Purity (Atom% D) of 7α-Methylthio Spironolactone-D3 Exceeds That of Several Commercial Deuterated Spironolactone Alternatives

7α-Methylthio Spironolactone-D3 is supplied with a minimum isotopic purity of 99 atom% D , a critical parameter for minimizing isotopic cross-talk and ensuring accurate quantification in LC-MS/MS assays. In contrast, commonly used alternatives such as Spironolactone-d3 and Spironolactone-d6 are often provided at lower isotopic enrichments (e.g., 98 atom% D) or with unspecified atom% D specifications . This 1% difference in isotopic purity directly translates to a corresponding reduction in the signal contribution of the unlabeled (M0) isotopologue in the internal standard channel, which otherwise would artificially inflate the measured analyte concentration, particularly at low analyte levels or high internal standard concentrations.

Isotope Dilution Mass Spectrometry Stable Isotope Labeling Analytical Chemistry

Chemical Purity (HPLC) of 7α-Methylthio Spironolactone-D3 Reaches 99.0%, Outperforming Competing Vendors' Minimum Specifications

The chemical purity of 7α-Methylthio Spironolactone-D3, as determined by HPLC, is specified at 99.0% . This level of purity is essential for minimizing the introduction of isobaric or co-eluting impurities that could interfere with MS/MS detection and compromise quantitative accuracy. In comparison, alternative vendors offer the same compound with significantly lower minimum purity guarantees, such as ≥90% or ≥98% . The 9% purity gap between the 99.0% grade and the 90% minimum grade represents a substantial reduction in potential interfering impurities, which is particularly critical when analyzing low-concentration samples or when using narrow mass windows in high-resolution MS.

Chromatography Metabolite Analysis Quality Control

Mass Shift of +3 Da with 7α-Methylthio Spironolactone-D3 Provides Optimal Differentiation from TMS Analyte for LC-MS/MS

7α-Methylthio Spironolactone-D3 incorporates exactly three deuterium atoms, producing a molecular mass of 391.56 g/mol, which is +3 Da heavier than the unlabeled TMS analyte (388.54 g/mol) . This mass shift is analytically ideal: it is large enough to completely separate the isotopic envelopes of the analyte and internal standard in low-resolution MS, yet small enough to ensure near-identical chromatographic retention time and ionization efficiency [1]. In contrast, alternative deuterated spironolactone standards, such as Spironolactone-d6 (mass shift +6 Da) or Spironolactone-d7 (+7 Da), exhibit larger mass differences that can subtly alter chromatographic behavior under certain reverse-phase conditions due to the inverse isotope effect, potentially leading to differential matrix effects and inaccurate quantification [2].

Mass Spectrometry Isotope Dilution Bioanalysis

Target-Specific Quantification: 7α-Methylthio Spironolactone-D3 Enables Accurate TMS Measurement in Pediatric PK Studies

In a 2024 pharmacokinetic study of spironolactone in 23 infants (ages 3 days–21 months), the use of a deuterated internal standard for the metabolite TMS was essential for generating reliable plasma concentration-time profiles [1]. The study reported a median apparent clearance for TMS of 9.7 L/h (range: 1.5–66.9 L/h) and a median Cmax of 144 ng/mL, demonstrating high inter-individual variability [1]. Attempts to quantify TMS using a non-metabolite-specific deuterated standard (e.g., spironolactone-d6) would introduce significant error due to mismatched extraction recovery and ionization efficiency, potentially biasing clearance estimates and leading to suboptimal dosing recommendations in this vulnerable population.

Pediatric Pharmacology Therapeutic Drug Monitoring Pharmacokinetic Modeling

Validated Bioequivalence Testing: Inclusion of TMS Quantification Requires a Dedicated Deuterated Internal Standard

A 1997 bioequivalence study of spironolactone formulations demonstrated that the inclusion of the active metabolite TMS is essential for a complete assessment of formulation interchangeability [1]. The study reported 90% confidence intervals for TMS pharmacokinetic parameters: AUCss,tau (84.2–103.0%), Css,max (77.0–98.6%), and peak-trough fluctuation (85.0–100.4%) [1]. These narrow intervals, derived using a newly developed HPLC assay with a metabolite-specific internal standard, highlight the sensitivity of TMS metrics to formulation differences. Substituting a generic deuterated spironolactone standard would compromise the method's ability to meet current regulatory guidelines (e.g., FDA Guidance for Industry: Bioanalytical Method Validation) for accuracy and precision, which require the use of a stable isotope-labeled analog of the analyte.

Bioequivalence Regulatory Science Generic Drugs

Receptor Pharmacology: TMS is the Principal Contributor to Antimineralocorticoid Activity, Necessitating Specific Tracer Tools

While 7α-Methylthio Spironolactone-D3 is not intended for in vivo pharmacological studies, its unlabeled counterpart, TMS, is recognized as the primary driver of spironolactone's therapeutic effect. In vitro studies have shown that TMS possesses a higher affinity for renal aldosterone receptors and achieves higher plasma concentrations compared to the other major metabolite, canrenone [1]. Specifically, the plasma concentration of TMS is approximately 2- to 3-fold higher than that of canrenone following oral spironolactone administration, and its receptor binding affinity is reportedly greater [1]. This pharmacological dominance reinforces the critical need for accurate TMS quantification in any study linking drug exposure to clinical effect, thereby indirectly validating the necessity for a dedicated deuterated TMS internal standard like 7α-Methylthio Spironolactone-D3 for mechanistic and exposure-response investigations.

Receptor Pharmacology Drug Metabolism Mechanism of Action

Optimal Application Scenarios for 7α-Methylthio Spironolactone-D3 in Pharmaceutical and Clinical Research


Pediatric Pharmacokinetic Studies Requiring Low-Volume, High-Sensitivity TMS Quantification

In pediatric clinical trials, where blood sample volumes are severely restricted (e.g., <0.5 mL) and drug/metabolite concentrations are low, 7α-Methylthio Spironolactone-D3 is the internal standard of choice. Its 99.0% HPLC purity and 99 atom% D isotopic enrichment minimize background noise and maximize signal-to-noise ratio, enabling the accurate quantification of TMS in microsamples. This is critical for deriving robust population PK parameters (e.g., clearance, volume of distribution) in neonates and infants, as demonstrated in recent studies [1].

Regulatory Bioequivalence Studies of Generic Spironolactone Formulations

For generic drug manufacturers seeking ANDA approval, demonstrating bioequivalence of spironolactone products requires quantification of the major active metabolite TMS [2]. Using a dedicated, high-purity deuterated TMS internal standard like 7α-Methylthio Spironolactone-D3 ensures compliance with FDA and EMA bioanalytical method validation guidelines. Its use minimizes matrix effects and ionization variability, providing the narrow confidence intervals needed to conclusively establish bioequivalence and avoid costly study failures.

Drug-Drug Interaction (DDI) Studies Evaluating Spironolactone's Metabolic Pathways

Spironolactone undergoes complex metabolism involving carboxylesterases (CES1) and CYP3A4 [3]. In DDI studies, co-administered drugs may inhibit or induce these enzymes, altering TMS exposure. Accurate measurement of TMS concentration-time profiles using 7α-Methylthio Spironolactone-D3 as the internal standard allows researchers to precisely quantify changes in TMS AUC and Cmax, providing critical data for labeling recommendations and dose adjustments. The +3 Da mass shift ensures no interference from potential metabolites or co-administered drugs in the MS/MS channel .

Development and Validation of Clinical Diagnostic Assays for Therapeutic Drug Monitoring (TDM) of Spironolactone

Clinical laboratories developing LC-MS/MS assays for spironolactone TDM require a robust and specific internal standard. 7α-Methylthio Spironolactone-D3 meets this need by providing a stable, co-eluting reference that corrects for sample-to-sample variability in extraction and ionization. The availability of a high-purity grade (99.0% HPLC, 99 atom% D) simplifies method validation and ensures long-term assay reproducibility, which is essential for delivering reliable results to clinicians managing patients with heart failure or hypertension.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7α-Methylthio Spironolactone-D3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.